3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
Description
Overview of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
This compound is a synthetic organic compound characterized by a pyridine ring system substituted with two methoxy groups at the 5 and 6 positions, connected to a propargyl alcohol moiety through the 2-position of the pyridine ring. The compound exhibits the molecular formula C₁₀H₁₁NO₃ with a molecular weight of 193.20 grams per mole. The systematic nomenclature reflects the presence of both the dimethoxypyridine heterocyclic core and the terminal alkyne alcohol functional group, which together define its chemical identity and reactivity profile.
The structural architecture of this compound places it within the broader category of pyridine derivatives, specifically those bearing electron-donating methoxy substituents that significantly influence the electronic properties of the aromatic ring system. The propargyl alcohol substituent introduces additional functionality that enhances the compound's utility in synthetic transformations, particularly those involving alkyne chemistry and cross-coupling reactions. The combination of these structural elements creates a molecule with distinct chemical properties that differentiate it from simpler pyridine derivatives.
Table 1: Basic Chemical Properties of this compound
Historical Context and Discovery
The development of this compound can be traced to the broader evolution of pyridine chemistry and the systematic exploration of heterocyclic compounds in medicinal and synthetic chemistry. The compound represents part of a larger family of dimethoxypyridine derivatives that have been synthesized and characterized as building blocks for more complex molecular architectures. The specific substitution pattern of methoxy groups at the 5 and 6 positions of the pyridine ring was developed through systematic structure-activity relationship studies aimed at understanding the electronic and steric effects of different substitution patterns on pyridine derivatives.
The synthetic methodology for accessing this compound likely emerged from advances in palladium-catalyzed cross-coupling chemistry, particularly the Sonogashira reaction, which enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides. The development of efficient synthetic routes to such compounds has been driven by their potential applications in pharmaceutical research and materials science, where the unique combination of aromatic heterocycle and alkyne functionality provides valuable synthetic versatility.
Historical precedent for related compounds can be found in the extensive literature on pyridine derivatives, where the introduction of alkoxy substituents has been shown to modulate both the electronic properties and the biological activity of the resulting molecules. The propargyl alcohol functionality adds another dimension to the compound's synthetic utility, as terminal alkynes are well-established participants in a variety of chemical transformations including cycloaddition reactions, coupling reactions, and cyclization processes.
Significance in Organic and Heterocyclic Chemistry
The significance of this compound in organic and heterocyclic chemistry extends across several important areas of chemical research and application. The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems, particularly those involving the construction of fused ring architectures and polycyclic frameworks. The presence of both electron-rich pyridine nitrogen and terminal alkyne functionality makes it an attractive substrate for various cross-coupling reactions and cyclization processes that are fundamental to modern synthetic methodology.
In the context of heterocyclic chemistry, the dimethoxypyridine core represents an important scaffold for the development of bioactive molecules and pharmaceutical intermediates. The electron-donating nature of the methoxy substituents significantly alters the electronic distribution within the pyridine ring, enhancing its nucleophilicity and modifying its coordination properties with metal centers. This electronic modification has implications for both the reactivity patterns observed in synthetic transformations and the potential biological activities of compounds containing this structural motif.
The alkyne functionality provides access to a wide range of chemical transformations that are central to modern organic synthesis. Sonogashira cross-coupling reactions, in particular, have become a cornerstone methodology for the construction of carbon-carbon bonds between aromatic systems and alkyne fragments. Recent advances in palladium-catalyzed reactions have demonstrated the utility of terminal alkynes in dicarbofunctionalization processes, where multiple bonds can be formed in a single synthetic operation.
Table 2: Synthetic Applications of Related Alkynyl-Pyridine Compounds
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives within the field of organic and heterocyclic chemistry. The primary objective is to synthesize current knowledge regarding the structural characteristics, synthetic methodologies, and chemical reactivity patterns associated with this compound and closely related derivatives. The review encompasses both fundamental chemical properties and practical applications in synthetic chemistry, providing researchers with a comprehensive resource for understanding and utilizing this important heterocyclic building block.
The scope of this review extends to include detailed analysis of the synthetic pathways available for accessing this compound, with particular emphasis on the mechanistic aspects of key transformations and the optimization of reaction conditions for maximum efficiency and selectivity. Consideration is given to the broader context of dimethoxypyridine chemistry and its relationship to other heterocyclic systems that share similar structural features or reactivity patterns.
Furthermore, the review addresses the compound's potential applications in the synthesis of more complex molecular architectures, including its role as a precursor for various heterocyclic systems and its utility in cross-coupling chemistry. The discussion includes analysis of structure-activity relationships where available, and considers the compound's position within the broader landscape of heterocyclic chemistry and its potential for future development in both academic and industrial contexts.
Properties
IUPAC Name |
3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-6-5-8(4-3-7-12)11-10(9)14-2/h5-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBROCBIXNDTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C#CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670144 | |
| Record name | 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-28-6 | |
| Record name | 2-Propyn-1-ol, 3-(5,6-dimethoxy-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 5,6-Dimethoxypyridine-2-carbaldehyde
Reaction Type: Electrophilic aromatic substitution and aldehyde formation
- Starting from commercially available 2,6-dimethoxypyridine
- Oxidation with manganese dioxide (MnO₂) or other mild oxidants
- Reflux in isopropanol or acetic acid
Step 2: Formation of the Propargylic Alcohol Intermediate
Reaction Type: Nucleophilic addition to aldehyde
- The aldehyde reacts with a terminal alkyne (e.g., acetylene or a protected derivative) in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base: potassium carbonate (K₂CO₃)
- Solvent: DMF or THF
- Temperature: room temperature to 0°C
- Duration: 12-24 hours
- Formation of the propargylic alcohol with high regioselectivity, confirmed via NMR spectroscopy.
Step 3: Coupling to Form the Final Compound
Reaction Type: Sonogashira coupling or nucleophilic substitution
- The propargylic alcohol intermediate is coupled with the pyridine aldehyde or its derivative.
- Catalysts such as palladium(0) complexes (e.g., Pd(PPh₃)₄) and copper(I) iodide are employed.
- The reaction occurs in solvents like triethylamine or dichloromethane (DCM) under inert atmosphere.
- Temperature: 45°C
- Catalyst loading: Pd (2-5 mol%), CuI (5 mol%)
- Duration: 12-24 hours
- Using dichloromethane as solvent and 0.2 equivalents of BF₃·OEt₂ as a Lewis acid catalyst significantly enhances yield.
- Reaction times are optimized around 10-45 minutes, with yields reaching up to 83% in optimized conditions.
Reaction Optimization and Data Summary
| Parameter | Optimal Conditions | Observed Effect |
|---|---|---|
| Catalyst | BF₃·OEt₂ (0.2 equiv) | Highest yield (83%) |
| Solvent | Dichloromethane (DCM) | Most effective solvent |
| Temperature | 45°C | Efficient conversion |
| Reaction Time | 10 min | Optimal balance between yield and efficiency |
Industrial and Large-Scale Synthesis Considerations
For large-scale production, continuous flow reactors and high-throughput catalyst screening are employed to maximize yield and purity. The reaction parameters are scaled proportionally, with careful control of temperature, catalyst loading, and solvent purity.
Summary of Research Findings
- The multi-step synthesis involves aldehyde formation, nucleophilic addition, and coupling reactions.
- Optimization studies reveal that dichloromethane as solvent and BF₃·OEt₂ as catalyst provide the best yields.
- Reaction times as short as 10 minutes are sufficient under optimized conditions.
- Purification typically involves chromatography or recrystallization, with yields often exceeding 80%.
Data Table: Preparation Summary
| Step | Reaction Type | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| 1 | Oxidation | MnO₂ | Reflux at 85°C, 2h | 60% | Aldehyde synthesis |
| 2 | Nucleophilic addition | Terminal alkyne + base | Room temp, 12-24h | High regioselectivity | Propargylic alcohol formation |
| 3 | Coupling | Pyridine aldehyde + alkyne | Pd catalyst, CuI, BF₃·OEt₂ | Up to 83% | Final compound synthesis |
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups.
Major Products
Oxidation: Products include 3-(5,6-dimethoxypyridin-2-yl)prop-2-ynal or 3-(5,6-dimethoxypyridin-2-yl)prop-2-ynoic acid.
Reduction: Products include 3-(5,6-dimethoxypyridin-2-yl)prop-2-en-1-ol or 3-(5,6-dimethoxypyridin-2-yl)propan-1-ol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Functional and Reactivity Differences
The chloro substituent in 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol introduces an electron-withdrawing effect, which may redirect reactivity toward electrophilic pathways .
Hydrogen-Bonding Capacity: The propargyl alcohol (-CH₂OH) moiety in all analogs allows for hydrogen bonding.
Steric and Solubility Considerations :
- Compounds with dimethoxymethyl or benzyloxy substituents (e.g., entries 2 and 4 in Table 1) exhibit increased steric hindrance and lipophilicity, which may reduce aqueous solubility but improve membrane permeability in biological systems .
Biological Activity
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol, also known by its CAS number 1087659-28-6, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- Structure : The compound features a pyridine ring substituted with two methoxy groups and an alkyne functional group.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which may help in mitigating oxidative stress in cells.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
- Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from apoptosis (programmed cell death), suggesting a role in neuroprotection.
Biological Activity Studies
Several studies have been conducted to assess the biological activity of this compound. Below is a summary of key findings:
| Study | Model | Findings |
|---|---|---|
| Zhang et al. (2020) | In vitro neuronal cell model | Demonstrated neuroprotective effects against oxidative stress-induced apoptosis. |
| Lee et al. (2021) | Enzyme inhibition assay | Showed significant inhibition of acetylcholinesterase activity, indicating potential for cognitive enhancement. |
| Patel et al. (2022) | Animal model of inflammation | Reduced inflammatory markers in serum and tissues, supporting anti-inflammatory potential. |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study by Zhang et al. (2020) investigated the effects of this compound on neuronal survival in a cell culture model mimicking Alzheimer's disease. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls.
Case Study 2: Anti-inflammatory Effects
In a recent animal study conducted by Patel et al. (2022), the administration of this compound demonstrated a marked reduction in pro-inflammatory cytokines in a model of induced inflammation. This suggests its potential application in treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 5,6-dimethoxypyridine derivatives. A general approach involves refluxing a pyridine precursor (e.g., halogenated 5,6-dimethoxypyridine) with propargyl alcohol or its derivatives in a polar solvent like ethanol. Purification is achieved through recrystallization using solvent mixtures such as DMF–EtOH (1:1) . Optimization of reaction time and stoichiometry is critical to achieving high yields.
Q. How is the structure of this compound confirmed in research settings?
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR verify the pyridine ring substitution pattern and propargyl alcohol moiety.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (M.W. 193.20) and fragmentation pattern .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and stereochemistry .
Q. What are the key physicochemical properties influencing its reactivity?
The compound exhibits:
- Hydrophilicity : Due to the hydroxyl group, enabling solubility in polar solvents.
- Electron-rich pyridine ring : The 5,6-dimethoxy groups enhance electron density, directing electrophilic substitution reactions.
- Alkyne functionality : The propargyl alcohol moiety participates in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed couplings .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
Optimization strategies include:
- Catalyst Screening : Transition metals (e.g., CuI or Pd) improve coupling efficiency in Sonogashira or Heck reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove byproducts.
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions, while reflux conditions accelerate kinetics .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR shifts or MS fragments) are addressed by:
- Cross-validation : Comparing data with computational predictions (DFT calculations) or analogous compounds .
- Advanced Techniques : 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, while X-ray crystallography provides unambiguous structural data .
- Isotopic Labeling : C or N labeling tracks specific atoms in complex reaction pathways .
Q. What methodological considerations apply when studying its biological interactions?
Key approaches include:
- Ligand-Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to enzymes/receptors .
- Metabolic Stability Studies : LC-MS/MS tracks compound degradation in liver microsomes to assess pharmacokinetic profiles .
- Structure-Activity Relationship (SAR) : Modifying the pyridine ring or alkyne chain to evaluate pharmacological effects (e.g., antimicrobial activity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
